TMC310911 - 1000287-05-7

TMC310911

Catalog Number: EVT-285848
CAS Number: 1000287-05-7
Molecular Formula: C38H53N5O7S2
Molecular Weight: 756.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TMC-310911 (also known as ASC-09) is a novel investigational protease inhibitor (PI) that is structurally similar to the currently available [darunavir]. It is being investigated for use in HIV-1 infections. TMC-310911 has shown marked activity against a variety of HIV-1 strains, including multi-PI-resistant strains, and may be less likely to generate resistance, making it a potentially desirable therapy for both treatment-naive and PI-experienced patients. TMC-310911 is currently being investigated, in combination with other HIV therapies and antivirals, as a potential treatment for COVID-19 caused by SARS-CoV-2.
HIV-1 Protease Inhibitor ASC09 is an orally bioavailable human immunodeficiency virus type 1 (HIV-1) protease inhibitor, with potential activity against HIV and certain other RNA viruses. Upon oral administration, HIV-1 protease inhibitor ASC09 selectively targets and binds to the active site of HIV-1 protease, and inhibits the dimerization and catalytic activity of HIV-1 protease. This inhibits the proteolytic cleavage of viral Gag and Gag-Pol polyproteins in HIV-infected cells. This inhibition leads to the production of immature, non-infectious viral proteins that are unable to form mature virions, and prevents HIV replication. In addition, ASC09 may also inhibit viral proteases from other RNA viruses, thereby preventing their replication.
Overview

TMC310911 is a novel compound primarily developed as an inhibitor of the Human Immunodeficiency Virus Type 1 protease. This compound has shown promise in overcoming resistance associated with existing protease inhibitors, making it a significant candidate in the ongoing battle against HIV/AIDS. The molecular formula of TMC310911 is C38H53N5O7S2C_{38}H_{53}N_{5}O_{7}S_{2}, and it possesses a complex structure that includes multiple functional groups contributing to its biological activity .

Source and Classification

TMC310911 was synthesized as part of research efforts to develop more effective treatments for HIV. It belongs to the class of compounds known as peptidomimetic inhibitors, which mimic the natural substrates of proteases, thereby inhibiting their activity. The compound is classified under the broader category of antiretroviral drugs, specifically targeting viral proteases to prevent viral replication .

Synthesis Analysis

The synthesis of TMC310911 involves a multi-step process that begins with the formation of a hexahydrofurofuran ring system. The key steps in its synthesis include:

  1. Formation of the Hexahydrofurofuran Ring: This initial step typically involves cyclization reactions under acidic or basic conditions.
  2. Introduction of the Sulfonyl Group: A sulfonyl chloride is used in conjunction with a base to introduce the sulfonyl group into the structure.
  3. Coupling with Benzothiazole Moiety: This step involves coupling the sulfonylated intermediate with a benzothiazole derivative using coupling reagents such as N,N’-dicyclohexylcarbodiimide.
  4. Final Deprotection and Purification: The final product is obtained by deprotecting any protecting groups used during synthesis and purifying the compound through chromatographic techniques.

These methods are optimized for yield and purity, which are critical for large-scale production.

Molecular Structure Analysis

The molecular structure of TMC310911 features several notable components:

  • Hexahydrofurofuran Ring: This core structure is essential for its biological activity.
  • Sulfonyl Group: Contributes to its interaction with the HIV protease.
  • Benzothiazole Moiety: Enhances binding affinity and specificity towards the target enzyme.

The compound's three-dimensional structure has been elucidated through X-ray crystallography, revealing intricate details about its binding interactions with HIV protease .

Structural Data

  • Molecular Formula: C38H53N5O7S2C_{38}H_{53}N_{5}O_{7}S_{2}
  • Isomeric SMILES: CC(C)CN(CC@HO)S(=O)(=O)C4=CC5=C(C=C4)N=C(S5)NC6CCN(CC6)C7CCCC7.
Chemical Reactions Analysis

TMC310911 can undergo various chemical reactions, including:

  • Oxidation: Using agents like hydrogen peroxide or potassium permanganate, resulting in oxidized derivatives.
  • Reduction: Achieved with reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: Particularly at the sulfonyl group, where nucleophiles like amines or thiols can participate.

Common solvents for these reactions include dichloromethane and ethanol, with reaction conditions varying from room temperature to reflux.

Mechanism of Action

TMC310911 exhibits a dual mode of action:

  1. Peptidomimetic Inhibition: It mimics natural substrates of the HIV protease, effectively blocking substrate access.
  2. Dimerization Inhibition: It interferes with the dimerization process of HIV protease, which is crucial for its enzymatic activity .

This dual mechanism enhances its efficacy against drug-resistant strains of HIV.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on conditions.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH and temperature variations.
  • Reactivity: Reacts with oxidizing and reducing agents, indicating potential pathways for further derivatization.

Relevant analyses include spectroscopic methods (NMR, IR) and crystallographic studies that confirm structural integrity and purity .

Applications

TMC310911 has significant scientific applications, particularly in:

  • Antiviral Research: As an HIV protease inhibitor, it contributes to developing new treatments for HIV/AIDS.
  • Drug Resistance Studies: It serves as a model compound for studying resistance mechanisms in HIV strains.
  • Structural Biology: Its crystal structures provide insights into protein-ligand interactions that can inform future drug design efforts .

Properties

CAS Number

1000287-05-7

Product Name

TMC310911

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[[2-[(1-cyclopentylpiperidin-4-yl)amino]-1,3-benzothiazol-6-yl]sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

Molecular Formula

C38H53N5O7S2

Molecular Weight

756.0 g/mol

InChI

InChI=1S/C38H53N5O7S2/c1-25(2)22-43(23-33(44)32(20-26-8-4-3-5-9-26)41-38(45)50-34-24-49-36-30(34)16-19-48-36)52(46,47)29-12-13-31-35(21-29)51-37(40-31)39-27-14-17-42(18-15-27)28-10-6-7-11-28/h3-5,8-9,12-13,21,25,27-28,30,32-34,36,44H,6-7,10-11,14-20,22-24H2,1-2H3,(H,39,40)(H,41,45)/t30-,32-,33+,34-,36+/m0/s1

InChI Key

JQUNFHFWXCXPRK-AMMMHQJVSA-N

SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC5=C(C=C4)N=C(S5)NC6CCN(CC6)C7CCCC7

Solubility

Soluble in DMSO

Synonyms

TMC-310911; ASC-09; TMC310911; ASC09; TMC 310911; ASC 09

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC5=C(C=C4)N=C(S5)NC6CCN(CC6)C7CCCC7

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC5=C(C=C4)N=C(S5)NC6CCN(CC6)C7CCCC7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.